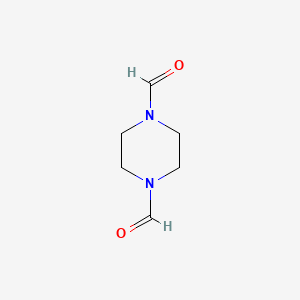

Piperazine-1,4-dicarbaldehyde

Description

The exact mass of the compound 1,4-Piperazinedicarboxaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 506922. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperazine-1,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c9-5-7-1-2-8(6-10)4-3-7/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLGQEBXWDKYDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063329 | |

| Record name | 1,4-Piperazinedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4164-39-0 | |

| Record name | 1,4-Piperazinedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4164-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperazinedicarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinedicarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinedicarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-1,4-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Piperazine-1,4-dicarbaldehyde: A Versatile Scaffold in Modern Chemistry

Introduction: The Strategic Importance of Piperazine-1,4-dicarbaldehyde

In the landscape of modern medicinal chemistry and materials science, the piperazine moiety stands out as a "privileged scaffold".[1][2][3] Its unique combination of a six-membered heterocyclic structure containing two nitrogen atoms at opposite positions imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, to drug candidates.[4] this compound, also known as 1,4-diformylpiperazine, is a key derivative that functionalizes this core structure, enhancing its reactivity and utility as a versatile building block in organic synthesis.[5] The presence of two aldehyde groups makes it an excellent intermediate for constructing more complex molecules, finding applications in the development of pharmaceuticals, agrochemicals, and advanced polymers.[5] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its applications in cutting-edge research, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a symmetrical molecule with the chemical formula C₆H₁₀N₂O₂.[6] The central piperazine ring typically adopts a stable chair conformation in the solid state, as seen in related piperazine structures.[7] The two formyl groups attached to the nitrogen atoms are the key to its chemical reactivity.

Core Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 1,4-Diformylpiperazine, 1,4-Piperazinedicarboxaldehyde | |

| CAS Number | 4164-39-0 | |

| Molecular Formula | C₆H₁₀N₂O₂ | [6] |

| Molecular Weight | 142.16 g/mol | |

| InChI Key | CBLGQEBXWDKYDI-UHFFFAOYSA-N | [6][8] |

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 126-129 °C | |

| Purity | Typically ≥ 98% (GC) | [6] |

| Solubility | Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether. | [9] |

| Storage | Store at 2-8 °C in a tightly sealed container, protected from light and moisture. |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-formylation of piperazine. This reaction can be achieved using various formylating agents. A practical and efficient method involves the use of formaldehyde.[10]

Synthetic Workflow: Formylation of Piperazine

Caption: Role of this compound derivatives in ferroptosis.

The synthesized compounds based on the this compound scaffold have been shown to effectively reduce intracellular reactive oxygen species (ROS), mitigate mitochondrial damage, and enhance the expression of glutathione peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. [11]

Safety and Handling

Conclusion

This compound is a compound of significant interest to synthetic and medicinal chemists. Its straightforward synthesis, coupled with the reactivity of its dual aldehyde groups, makes it a valuable and versatile building block. The piperazine core provides a desirable pharmacokinetic foundation, and the demonstrated success of its derivatives as potent ferroptosis inhibitors highlights its potential for the development of novel therapeutics. As research into complex diseases continues, the strategic use of scaffolds like this compound will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

-

Zhang, Y. F., et al. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Chem Biol Drug Des. Available at: [Link]

-

BioWorld. (2024). New 1,4-diformyl-piperazine derivatives: an approach to ferroptosis inhibition. Available at: [Link]

-

Devlekar, J. I., et al. (2019). Synthesis, Characterization and Process Validation of Olanzapine Intermediates. World Journal of Pharmaceutical Research, 8(9), 1034-1044. Available at: [Link]

-

ResearchGate. (n.d.). Reaction conditions optimization with 1-methylpiperazine formylation by... | Download Scientific Diagram. Available at: [Link]

-

ResearchGate. (n.d.). New 1,4‐diformyl‐piperazine‐based Fer‐1 derivatives in this work. Available at: [Link]

-

PubChem. (n.d.). 1-Piperazinecarboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 4164-39-0). Available at: [Link]

- Google Patents. (n.d.). CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.

-

Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chem Biol Drug Des. Available at: [Link]

-

PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Available at: [Link]

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 499-507. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Formylation: N-Formylpiperidine as a Superior Reagent. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Available at: [Link]

-

ResearchGate. (n.d.). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Available at: [Link]

-

PubMed. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate). Acta Crystallographica Section E, 69(Pt 9), o1384. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure of piperazine-1,4-diium bis(salicylate), (C4H12N2)(C7H5O3)2. Available at: [Link]

-

MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 579. Available at: [Link]

-

Royal Society of Chemistry. (2015). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Org. Biomol. Chem., 13, 7864-7878. Available at: [Link]

-

NIST. (n.d.). 1-Piperazinecarboxaldehyde. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (2020). (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. Available at: [Link]

-

PubMed Central. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(11), 2603. Available at: [Link]

-

Semantic Scholar. (1974). Condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes. Tetrahedron. Available at: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 305-323. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 4164-39-0. Available at: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 305-323. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Copper Catalyzed N-Formylation of α-Silyl- Substituted Tertiary N-Alkylamines by Air. Available at: [Link]

-

Frontiers. (2024). Ferroptosis inhibitors: past, present and future. Front. Pharmacol., 15, 1366380. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

-

PubMed. (2024). Discovery of piperine derivatives as inhibitors of human dihydroorotate dehydrogenase to induce ferroptosis in cancer cells. Bioorg Chem., 151, 107594. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-diformyl-piperazine-based ferrostatin-1 derivatives - Page 1 | BioWorld [bioworld.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CAS 4164-39-0 [matrix-fine-chemicals.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. wisdomlib.org [wisdomlib.org]

- 11. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperazine compounds [m.chemicalbook.com]

The Versatile Synthon: A Technical Guide to 1,4-Diformylpiperazine

Introduction: Unveiling the Potential of a Symmetrical Diamide

1,4-Diformylpiperazine (CAS 4164-39-0), also known as piperazine-1,4-dicarbaldehyde, is a crystalline solid that has emerged as a highly versatile and valuable building block in modern organic synthesis.[1] Its unique symmetrical structure, featuring a piperazine core flanked by two formyl groups, imparts a distinct reactivity profile that has been harnessed by researchers and drug development professionals across various disciplines. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, offering insights into its practical utility in the laboratory and its role in the development of novel chemical entities.

The presence of the two aldehyde functionalities enhances its reactivity, making it an excellent intermediate for the synthesis of a wide array of more complex molecules.[1] Its applications span from the development of pharmaceuticals and agrochemicals to the creation of advanced materials and specialized polymers.[1] This guide will delve into the core attributes of 1,4-diformylpiperazine, providing a technical resource for scientists seeking to leverage its synthetic potential.

Physicochemical Properties: A Snapshot

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of 1,4-diformylpiperazine are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4164-39-0 | [1][2] |

| Molecular Formula | C₆H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 142.16 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 126 - 129 °C | [1][2][4] |

| Purity | ≥ 98% (GC) | [1][3] |

| Synonyms | 1,4-Piperazinedicarboxaldehyde, this compound | [1][3][5] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Synthesis and Purification: A Practical Approach

The synthesis of 1,4-diformylpiperazine is typically achieved through the formylation of piperazine. Several methods have been reported, with a common and practical approach involving the use of formaldehyde.[6] The following protocol outlines a general procedure for its preparation.

Experimental Protocol: Synthesis of 1,4-Diformylpiperazine

Objective: To synthesize 1,4-diformylpiperazine from piperazine and formaldehyde.

Materials:

-

Piperazine

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Toluene or another suitable azeotropic solvent

-

Dean-Stark apparatus

-

Reaction flask, condenser, and heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve piperazine in toluene.

-

Addition of Formylating Agent: Slowly add an aqueous solution of formaldehyde to the piperazine solution with stirring. An excess of formaldehyde is typically used to ensure complete diformylation.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. Water, a byproduct of the reaction, will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

-

Reaction Completion: Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. The product, 1,4-diformylpiperazine, will often precipitate out of the solution. Collect the crude product by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield a white to light yellow crystalline powder.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as NMR and IR to confirm its identity and purity.

Causality Behind Experimental Choices: The use of a Dean-Stark trap is crucial for driving the reaction to completion by removing the water byproduct, thereby shifting the equilibrium towards the product side. Toluene is an effective solvent for this purpose as it forms an azeotrope with water. Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and byproducts.

Spectroscopic Characterization

The structural elucidation of 1,4-diformylpiperazine is confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the formyl protons and the methylene protons of the piperazine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the formyl groups and the carbons of the piperazine ring.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the C=O stretching vibration of the aldehyde groups, typically in the region of 1650-1700 cm⁻¹.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1,4-diformylpiperazine stems from the reactivity of its two formyl groups. These groups can participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis.[1]

Key Reactions:

-

Condensation Reactions: The aldehyde functionalities can undergo condensation reactions with various nucleophiles, such as amines and active methylene compounds, to form a diverse range of heterocyclic and acyclic structures.[1]

-

Reductive Amination: The formyl groups can be converted to aminomethyl groups through reductive amination, providing a pathway to N,N'-disubstituted piperazine derivatives.

-

Wittig and Related Reactions: The aldehydes can react with phosphorus ylides (Wittig reaction) or other related reagents to form alkenes.

-

Oxidation and Reduction: The formyl groups can be oxidized to carboxylic acids or reduced to hydroxymethyl groups, further expanding the synthetic possibilities.

The following diagram illustrates the central role of 1,4-diformylpiperazine as a synthetic intermediate.

Caption: Reactivity of 1,4-Diformylpiperazine.

Applications in Drug Discovery and Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] 1,4-Diformylpiperazine serves as a key starting material for the synthesis of various piperazine derivatives with potential therapeutic applications.[1]

Ferroptosis Inhibitors

Recent research has highlighted the use of 1,4-diformylpiperazine in the design and synthesis of novel ferrostatin-1 (Fer-1) derivatives as inhibitors of ferroptosis.[8] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and its inhibition is a promising therapeutic strategy for various diseases, including cardiovascular diseases.[8][9]

In one study, novel 1,4-diformyl-piperazine-based Fer-1 derivatives demonstrated significant anti-ferroptosis activity in human umbilical vascular endothelial cells (HUVECs).[8] The lead compound effectively reduced intracellular reactive oxygen species (ROS) levels, mitigated mitochondrial damage, and enhanced the expression of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis.[8]

The following workflow illustrates the general process of developing such inhibitors.

Caption: Drug Discovery Workflow.

Other Pharmaceutical Applications

1,4-Diformylpiperazine is also utilized as an intermediate in the synthesis of other pharmaceutical agents. For instance, it is a precursor in some synthetic routes for olanzapine, an atypical antipsychotic.[6] Its structural similarity to neurotransmitters makes it a valuable scaffold for compounds targeting neurological disorders.[1]

Applications in Material Science and Polymer Chemistry

Beyond pharmaceuticals, 1,4-diformylpiperazine finds applications in the creation of advanced materials. Its ability to participate in polymerization reactions allows for the production of specialized polymers with enhanced properties such as thermal stability and mechanical strength.[1] These polymers are of interest in industries like automotive and aerospace.[1] The reactive aldehyde groups can also be used for bioconjugation, enabling the attachment of biomolecules to surfaces or other compounds, which is crucial for developing drug delivery systems.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,4-diformylpiperazine. It is a combustible solid and should be handled in a well-ventilated area.[10] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[2] Avoid creating dust and avoid contact with skin, eyes, and clothing.[2] It is stable under normal conditions but is incompatible with strong oxidizing agents.[2] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][2]

Conclusion

1,4-Diformylpiperazine is a synthetically versatile and commercially available compound with a broad spectrum of applications. Its straightforward synthesis, coupled with the reactivity of its dual formyl groups, makes it an invaluable tool for organic chemists and drug discovery scientists. From the development of novel therapeutics targeting complex diseases like those involving ferroptosis to the creation of high-performance materials, the potential of this symmetrical diamide continues to be explored and realized. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a technical resource for the scientific community.

References

-

This compound | 4164-39-0 | Buy Now - Molport. [Link]

-

Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed. [Link]

-

SYNTHESIS, CHARACTERIZATION AND PROCESS VALIDATION OF OLANZAPINE INTERMEDIATES - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Reaction conditions optimization with 1-methylpiperazine formylation by... | Download Scientific Diagram - ResearchGate. [Link]

- Preparation of N-formyl morpholine, N-formyl piperazine and their homologues - Google P

-

The Chemistry of Formylation: N-Formylpiperidine as a Superior Reagent. [Link]

-

Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. - ResearchGate. [Link]

-

1,4-diformyl-piperazine-based ferrostatin-1 derivatives - BioWorld. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed. [Link]

-

Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed. [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. [Link]

-

1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

-

Coupling Reagents - Aapptec Peptides. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- Coupling agents for peptide synthesis - Google P

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]

-

Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 - YouTube. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. chemscene.com [chemscene.com]

- 4. 1,4-DIFORMYLPIPERAZINE CAS#: 4164-39-0 [amp.chemicalbook.com]

- 5. This compound | 4164-39-0 | Buy Now [molport.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,4-diformyl-piperazine-based ferrostatin-1 derivatives - Page 1 | BioWorld [bioworld.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Core Molecular Attributes of N,N'-Diformylpiperazine

An In-Depth Technical Guide to N,N'-Diformylpiperazine: Physicochemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core molecular attributes of N,N'-diformylpiperazine, a versatile chemical intermediate. It details the compound's fundamental properties and presents a rigorous framework for their experimental verification, reflecting the standards of expertise and trustworthiness required in modern chemical research and development.

N,N'-diformylpiperazine, also known as piperazine-1,4-dicarbaldehyde, is a symmetrically substituted piperazine derivative.[1][2] The presence of two formyl groups on the nitrogen atoms significantly influences its chemical reactivity, making it a valuable building block in organic synthesis.[1] It serves as a key intermediate in the development of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][3] The precise determination of its molecular formula and weight is the foundational step for any research or synthetic application.

Fundamental Properties

The essential physicochemical data for N,N'-diformylpiperazine are summarized below. This information is critical for stoichiometric calculations in synthesis, analytical characterization, and regulatory documentation.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₀N₂O₂ | [1][4] |

| Molecular Weight | 142.16 g/mol | [1][4] |

| CAS Number | 4164-39-0 | [1][2][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 126 - 129 °C | [1][2] |

Molecular Structure

The structural arrangement of N,N'-diformylpiperazine is key to its function as a synthetic scaffold. The piperazine ring, typically in a chair conformation, is symmetrically functionalized with two formyl (aldehyde) groups.

Caption: 2D structure of N,N'-diformylpiperazine (C₆H₁₀N₂O₂).

Experimental Verification of Molecular Properties

While theoretical values are essential, empirical validation is the cornerstone of scientific integrity. The molecular weight and formula of a synthesized or procured batch of N,N'-diformylpiperazine must be confirmed to ensure purity and identity. High-Resolution Mass Spectrometry (HRMS) is the gold-standard technique for this purpose.

Causality of Technique Selection

Why HRMS? Low-resolution mass spectrometry can confirm the nominal mass (142 Da), but it cannot distinguish between compounds with the same nominal mass but different elemental compositions (isobaric interferences). HRMS instruments, such as Orbitrap or FT-ICR systems, provide mass measurements with high accuracy (typically < 5 ppm). This precision allows for the calculation of a unique elemental formula, providing definitive proof of the compound's identity. For C₆H₁₀N₂O₂, the exact monoisotopic mass is 142.07423 Da. An HRMS measurement of 142.0740 Da (an error of 1.6 ppm) would provide high confidence in the assigned formula.

Detailed Protocol: HRMS Analysis of N,N'-Diformylpiperazine

This protocol describes a self-validating workflow for the confirmation of N,N'-diformylpiperazine's molecular weight and formula using Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometry.

Experimental Workflow

Caption: High-level workflow for HRMS verification.

Step-by-Step Methodology

Objective: To confirm the exact mass of N,N'-diformylpiperazine and verify its elemental composition.

Materials:

-

N,N'-diformylpiperazine sample

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Water

-

LC-MS grade Formic Acid (FA)

-

Calibrated micropipettes and vials

Protocol:

-

Instrument Calibration (Trustworthiness Pillar):

-

Rationale: Before analyzing any sample, the instrument's mass accuracy must be verified. This is a critical self-validation step.

-

Procedure: Infuse a known calibration solution (e.g., Agilent ESI-L Low Concentration Tuning Mix) across the entire mass range of interest. Perform a mass axis calibration to ensure the measured masses of the standards are within the instrument's specification (typically < 2 ppm error).

-

-

Sample Preparation:

-

Rationale: Proper sample preparation ensures the analyte is soluble and at an appropriate concentration for ESI, preventing detector saturation and ion suppression.

-

Procedure:

-

Prepare a stock solution by accurately weighing ~1 mg of N,N'-diformylpiperazine and dissolving it in 1 mL of ACN to create a 1 mg/mL solution.

-

Prepare a working solution by performing a 1:1000 dilution of the stock solution into a mobile phase mimic (e.g., 50:50 ACN:Water with 0.1% FA). This yields a final concentration of ~1 µg/mL. The acidic mobile phase promotes protonation, facilitating ionization.

-

-

-

Method Development & Analysis:

-

Rationale: The goal is to achieve stable electrospray and efficient detection of the protonated molecular ion [M+H]⁺.

-

Procedure:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The two nitrogen atoms in the piperazine ring are basic and readily accept a proton.

-

Analysis Mode: Direct infusion or Flow Injection Analysis (FIA). FIA is preferred as it provides a stable, time-resolved signal.

-

Infusion/Flow Rate: 5-10 µL/min.

-

Mass Spectrometer Settings (Example for Orbitrap):

-

Scan Range: m/z 50-500 (a narrow range bracketing the expected ion improves sensitivity).

-

Resolution: 70,000 FWHM (Full Width at Half Maximum). This is sufficient to resolve the target ion from most potential interferences.

-

Expected Ion: The protonated molecule, [M+H]⁺, has a theoretical m/z of 143.08148 .

-

-

Acquisition: Acquire data for 2-3 minutes, ensuring a stable signal is observed. Run a solvent blank (50:50 ACN:Water + 0.1% FA) before and after the sample to check for carryover and background contamination.

-

-

-

Data Processing and Interpretation:

-

Rationale: The acquired high-resolution data is processed to determine the experimental mass and confirm the elemental formula.

-

Procedure:

-

Extract the mass spectrum from the region of stable signal.

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Measure its exact m/z value.

-

Use the instrument software's formula calculator to determine the most likely elemental composition for the measured m/z, constraining the search to C, H, N, and O.

-

Validation: The measured mass should be within 5 ppm of the theoretical mass for C₆H₁₁N₂O₂⁺ (the protonated form), and the isotopic pattern should match the theoretical distribution for this formula.

-

-

Applications in Research & Development

The validated identity of N,N'-diformylpiperazine is crucial for its application as a synthetic precursor. Its structure is foundational in medicinal chemistry for creating derivatives with specific therapeutic properties. For example, it has been used in the design of novel ferroptosis inhibitors, which are compounds that protect cells from a specific type of iron-dependent cell death implicated in cardiovascular diseases.[3] The piperazine core is a well-known scaffold in drug discovery, and N,N'-diformylpiperazine provides a stable and reactive starting point for further chemical elaboration.[5][6]

References

-

PubMed. (2023). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Retrieved from [Link]3]

-

Springer. (2012). Synthesis and Crystal Structures of N,N'-Disubstituted Piperazines. Retrieved from [Link]5]

-

Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,4-DIFORMYLPIPERAZINE | 4164-39-0 [amp.chemicalbook.com]

- 3. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. people.wm.edu [people.wm.edu]

- 6. Piperazine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Reactivity of Aldehyde Groups in 1,4-Diformylpiperazine

Foreword: Unlocking the Synthetic Potential of a Symmetrical Dialdehyde

1,4-Diformylpiperazine (DFP), also known as piperazine-1,4-dicarbaldehyde, is a versatile and symmetrical building block in modern organic synthesis. Its unique structure, featuring two reactive aldehyde functionalities constrained within a piperazine ring, offers a fascinating platform for the construction of a diverse array of molecular architectures. This guide provides an in-depth exploration of the reactivity of the aldehyde groups in DFP, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals. The strategic manipulation of these aldehyde groups opens avenues for the synthesis of novel pharmaceuticals, advanced polymers, and specialized chemical intermediates.[1] This document aims to serve as a comprehensive resource, empowering chemists to harness the full synthetic potential of this intriguing dialdehyde.

Molecular Architecture and Electronic Considerations

The reactivity of the aldehyde groups in 1,4-diformylpiperazine is intrinsically linked to its molecular structure. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, influences the electronic nature of the formyl groups. The nitrogen atoms, through their lone pairs, can exert a degree of electronic influence on the carbonyl carbons, although the amide-like character of the N-CHO bond is a dominant feature.

Figure 1: Molecular structure of 1,4-Diformylpiperazine.

The symmetrical nature of the molecule means that both aldehyde groups possess identical reactivity, allowing for either mono- or di-functionalization depending on the stoichiometric control of the reaction. Understanding the interplay of steric and electronic effects is crucial for predicting and controlling the outcomes of synthetic transformations involving DFP.

Key Reactions of the Aldehyde Groups

The aldehyde functionalities of 1,4-diformylpiperazine undergo a wide range of characteristic reactions, making it a valuable precursor for a multitude of derivatives. This section will delve into the most synthetically useful transformations, providing both mechanistic explanations and detailed experimental protocols.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group in DFP is susceptible to attack by various nucleophiles. This fundamental reaction class allows for the introduction of a wide range of substituents, leading to the formation of diols and other functionalized piperazine derivatives.

The reduction of the aldehyde groups to primary alcohols is a common and synthetically important transformation. This can be readily achieved using standard reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting 1,4-bis(hydroxymethyl)piperazine is a useful diol for further derivatization, for instance, in the synthesis of polyesters or as a ligand for metal complexes.

Mechanism of Reduction with Hydride Reagents:

The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide during the workup to yield the primary alcohol.

Figure 2: General mechanism for the reduction of an aldehyde.

Experimental Protocol: Reduction of 1,4-Diformylpiperazine with Sodium Borohydride

-

Materials: 1,4-diformylpiperazine, sodium borohydride (NaBH₄), methanol, deionized water, ethyl acetate.

-

Procedure:

-

In a round-bottom flask, dissolve 1,4-diformylpiperazine (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1,4-bis(hydroxymethyl)piperazine.

-

-

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the disappearance of the aldehyde protons and the appearance of the hydroxymethyl protons and carbons.[2]

| Reactant | Product | Yield | Reference |

| 1,4-Diformylpiperazine | 1,4-Bis(hydroxymethyl)piperazine | Typically >90% | General knowledge |

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde groups of DFP allows for the formation of new carbon-carbon bonds and the synthesis of secondary diols. The choice of the organometallic reagent determines the nature of the alkyl or aryl group introduced.

Experimental Protocol: Reaction of 1,4-Diformylpiperazine with Phenylmagnesium Bromide

-

Materials: 1,4-diformylpiperazine, magnesium turnings, bromobenzene, anhydrous diethyl ether, saturated aqueous ammonium chloride solution.

-

Procedure:

-

Prepare the Grignard reagent, phenylmagnesium bromide, by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether under an inert atmosphere.[3][4][5][6][7]

-

In a separate flask, dissolve 1,4-diformylpiperazine (1.0 eq) in anhydrous diethyl ether.

-

Cool the DFP solution to 0 °C and slowly add the freshly prepared phenylmagnesium bromide solution (2.2 eq) dropwise via a dropping funnel.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 1,4-bis(1-hydroxy-1-phenylmethyl)piperazine.

-

-

Causality and Trustworthiness: The use of anhydrous conditions is critical for the success of Grignard reactions, as the organomagnesium reagent is a strong base and will be quenched by protic solvents like water. The slow addition of the Grignard reagent at low temperature helps to control the exothermicity of the reaction.

Condensation Reactions

The aldehyde groups of DFP readily undergo condensation reactions with active methylene compounds, leading to the formation of α,β-unsaturated systems. These reactions are powerful tools for extending the carbon framework and introducing new functionalities.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetic esters) in the presence of a basic catalyst.[8][9] This reaction with DFP can be used to synthesize symmetrical bis(alkene) derivatives.

Mechanism of the Knoevenagel Condensation:

The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate undergoes dehydration to yield the α,β-unsaturated product.

Figure 3: General mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation of 1,4-Diformylpiperazine with Malononitrile

-

Materials: 1,4-diformylpiperazine, malononitrile, piperidine, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 1,4-diformylpiperazine (1.0 eq) and malononitrile (2.2 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.[10]

-

Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.

-

The product, 1,4-bis(2,2-dicyanovinyl)piperazine, often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

-

Expertise in Action: The choice of a weak base like piperidine is crucial to avoid self-condensation of the aldehyde. The reaction is driven to completion by the formation of the stable conjugated product.[8][9]

| Active Methylene Compound | Product | Typical Catalyst | Reference |

| Malononitrile | 1,4-Bis(2,2-dicyanovinyl)piperazine | Piperidine, Triethylamine | [10] |

| Ethyl Cyanoacetate | 1,4-Bis(2-cyano-2-ethoxycarbonylvinyl)piperazine | Piperidine, Ammonium Acetate | General knowledge |

| Diethyl Malonate | 1,4-Bis(2,2-diethoxycarbonylvinyl)piperazine | Piperidine, Sodium Ethoxide | General knowledge |

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[11] In the case of DFP, this reaction provides a route to symmetrically substituted 1,4-divinylpiperazine derivatives. The reaction involves a phosphonium ylide, which is typically generated in situ from a phosphonium salt and a strong base.

Mechanism of the Wittig Reaction:

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Sources

- 1. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sciepub.com [sciepub.com]

A Comprehensive Technical Guide to the Formation of Piperazine-1,4-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine-1,4-dicarbaldehyde is a pivotal dialdehyde derivative of the piperazine scaffold, a structure commonly found in a vast array of pharmaceuticals.[1][2][3] This symmetrical molecule, with its two reactive aldehyde groups, serves as a versatile building block in the synthesis of complex organic compounds. This in-depth guide explores the core mechanisms behind the formation of this compound, providing a synthesis of theoretical principles and practical, field-tested methodologies. We will dissect the crucial reaction parameters, investigate potential side reactions, and present validated experimental protocols to facilitate reproducible and high-yield synthesis. This document aims to be an authoritative and comprehensive resource for professionals engaged in the synthesis and application of this significant chemical intermediate.

Introduction: The Strategic Importance of this compound

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] Its inclusion in a molecule can confer advantageous pharmacokinetic properties, such as enhanced aqueous solubility and bioavailability. The ability to functionalize the 1 and 4 positions of the piperazine core allows for the introduction of diverse chemical moieties, thereby enabling the fine-tuning of a molecule's biological activity. This compound, with its dual reactive aldehyde functionalities, is a key intermediate that provides a gateway to a broad chemical space for drug discovery and material science.

Core Formation Mechanisms: The Formylation of Piperazine

The synthesis of this compound is primarily achieved through the formylation of piperazine, which involves adding a formyl group (-CHO) to each of the secondary amine nitrogens. Among the various methods available for formylation, the Vilsmeier-Haack and Duff reactions are prominent and mechanistically insightful.

The Vilsmeier-Haack Reaction: A Potent and Widely Used Formylation Strategy

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5][6] In the case of piperazine, the reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).[7][8]

Detailed Mechanism:

-

Vilsmeier Reagent Genesis: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by a cascade of electron rearrangements and the elimination of a stable phosphate derivative, culminating in the formation of the electrophilic Vilsmeier reagent (chloroiminium ion).[4][8]

-

Nucleophilic Attack by Piperazine: The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[7]

-

Intermediate Formation and Elimination: This nucleophilic addition leads to a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of an aminal intermediate.

-

Hydrolysis to the Aldehyde: The final step is the hydrolysis of the iminium ion intermediate, which yields the aldehyde. As piperazine possesses two secondary amine groups, this formylation process occurs sequentially at both nitrogen atoms to produce this compound.[7][8]

Caption: Vilsmeier-Haack formylation of piperazine.

Rationale for Experimental Choices: The selection of DMF and POCl₃ is strategic. DMF acts as both the solvent and the source of the formyl group, while POCl₃ is a highly effective activating agent for generating the electrophilic Vilsmeier reagent.[6] The reaction is typically conducted at low temperatures to manage its exothermicity and prevent the formation of unwanted byproducts. The stoichiometry of the reactants is critical, and a molar excess of the formylating agent is often employed to drive the reaction to complete diformylation.

The Duff Reaction: An Alternative Formylation Pathway

The Duff reaction presents an alternative method for the formylation of activated aromatic compounds and certain amines.[9][10][11] This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic acid or trifluoroacetic acid.[10][11]

Mechanism Overview:

-

HMTA Activation: In the acidic environment, HMTA is protonated, leading to the formation of an electrophilic iminium ion.[9]

-

Nucleophilic Addition: The piperazine nitrogen attacks the electrophilic carbon of this iminium ion.

-

Hydrolysis: A sequence of hydrolysis steps then cleaves the C-N bonds of the original HMTA structure, ultimately forming the formyl group on the piperazine nitrogen. This is repeated at the second nitrogen to yield the final product.[9]

While mechanistically different from the Vilsmeier-Haack reaction, the Duff reaction can be a milder option, although it may sometimes provide lower yields.[9][12]

Validated Experimental Protocol for Synthesis

The following protocol details a reliable method for the synthesis of this compound, incorporating best practices for safety and yield optimization.

Materials and Reagents:

-

Piperazine

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

In Situ Vilsmeier Reagent Formation: In a separate flask, slowly add POCl₃ to an excess of DMF, also cooled to 0 °C, with stirring. Allow this mixture to stir for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Formylating Agent: Slowly add the freshly prepared Vilsmeier reagent to the cooled piperazine solution in DCM via the dropping funnel over 1-2 hours. Maintaining the temperature at 0 °C is crucial to control the reaction rate and minimize byproduct formation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 12-16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench it by pouring it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize excess acid and hydrolyze any remaining Vilsmeier reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Experimental workflow for this compound synthesis.

Protocol Trustworthiness and Self-Validation: This protocol includes several self-validating measures. The in situ preparation of the Vilsmeier reagent ensures its high reactivity. The slow, controlled addition at low temperatures is a critical control point to prevent runaway reactions and the formation of polymeric side products. The aqueous workup with a mild base effectively neutralizes the reaction and aids in the product's isolation. Finally, the purification step ensures that the final product meets the necessary purity standards for its intended applications.

Data Presentation and Product Characterization

The successful synthesis of this compound should be confirmed through various analytical techniques.

| Analytical Technique | Expected Result | Purpose |

| ¹H NMR | Signals for the aldehyde protons (typically downfield) and the piperazine ring protons. | Confirms the presence of the formyl groups and the piperazine core. |

| ¹³C NMR | A signal for the carbonyl carbon and signals for the piperazine ring carbons. | Provides further structural confirmation. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₆H₁₀N₂O₂ (142.16 g/mol ).[13][14][15] | Confirms the molecular weight of the product. |

| Infrared (IR) Spectroscopy | A strong C=O stretching frequency characteristic of aldehydes. | Confirms the presence of the aldehyde functional group. |

| Melting Point | A sharp melting point around 126-129 °C.[16] | Indicates the purity of the synthesized compound. |

Conclusion and Future Perspectives

The formylation of piperazine to produce this compound is a cornerstone transformation in organic synthesis, enabling access to a diverse array of complex molecules. A solid understanding of the underlying reaction mechanisms, such as the Vilsmeier-Haack and Duff reactions, is essential for optimizing reaction conditions and achieving high yields. The detailed experimental protocol provided in this guide offers a robust and validated pathway for its synthesis. Future research may focus on the development of greener and more efficient formylation methods, as well as on expanding the synthetic utility of this compound in the creation of novel therapeutics and advanced materials.

References

-

Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Duff reaction - Wikipedia. [Link]

-

SYNTHESIS, CHARACTERIZATION AND PROCESS VALIDATION OF OLANZAPINE INTERMEDIATES. [Link]

-

Vilsmeier–Haack reaction - Wikipedia. [Link]

-

Duff reaction - Grokipedia. [Link]

-

Reaction conditions optimization with 1-methylpiperazine formylation by... | Download Scientific Diagram - ResearchGate. [Link]

- Preparation of N-formyl morpholine, N-formyl piperazine and their homologues - Google P

-

Duff Reaction. [Link]

-

This compound - the NIST WebBook. [Link]

-

Duff Reaction - SynArchive. [Link]

-

The Chemistry of Formylation: N-Formylpiperidine as a Superior Reagent. [Link]

-

Piperazine - Wikipedia. [Link]

-

Piperazine synthesis - Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. [Link]

-

The Duff Reaction: Researching A Modification - The ScholarShip. [Link]

-

This compound - the NIST WebBook. [Link]

-

Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. - ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. [Link]

- US3948900A - Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products - Google P

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Duff reaction - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 13. This compound [webbook.nist.gov]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. This compound [webbook.nist.gov]

- 16. 1,4-吡嗪二羧醛 98% | Sigma-Aldrich [sigmaaldrich.com]

Theoretical Conformational Analysis of Piperazine-1,4-dicarbaldehyde: A Technical Guide

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its conformational flexibility, however, presents a significant challenge in rational drug design. This in-depth technical guide provides a comprehensive framework for the theoretical and computational analysis of the conformational landscape of piperazine-1,4-dicarbaldehyde, a key building block and a molecule of intrinsic interest. We will delve into the fundamental principles governing its conformational preferences, outline a robust computational workflow for its study, and discuss the interpretation of the results in the context of drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of piperazine-containing molecules.

Introduction: The Significance of the Piperazine Scaffold and its Conformational Dynamics

The piperazine moiety is a privileged structure in drug discovery, appearing in a vast array of approved drugs targeting diverse therapeutic areas. Its prevalence stems from a unique combination of properties, including its ability to exist in different protonation states at physiological pH, its capacity to engage in hydrogen bonding, and its inherent conformational adaptability.[1] This conformational flexibility, while beneficial for receptor binding, also introduces a layer of complexity in structure-activity relationship (SAR) studies. A thorough understanding of the accessible conformations and their relative energies is paramount for designing ligands with optimal binding affinity and selectivity.

This compound, with its N-formyl substitutions, presents an interesting case study. The partial double bond character of the amide C-N bond introduces a rotational barrier, leading to distinct conformers.[2][3] Furthermore, the piperazine ring itself can adopt various puckered conformations, with the chair form being the most stable, followed by boat and twist-boat conformations.[1][4][5] The interplay between the amide bond rotation and the ring puckering dictates the overall three-dimensional shape of the molecule, which in turn governs its interactions with biological targets.

This guide will provide a systematic approach to elucidating the conformational preferences of this compound using state-of-the-art computational methods. We will emphasize the "why" behind the chosen methodologies, ensuring a self-validating and scientifically rigorous approach.

Theoretical Foundations and Computational Methodology

A robust computational protocol is essential for accurately predicting the conformational landscape of flexible molecules like this compound. Our approach is grounded in a hierarchical strategy, starting with a broad conformational search and progressively refining the energetics of the identified conformers using higher levels of theory.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a validated workflow for the conformational analysis of this compound:

-

Initial 3D Structure Generation:

-

Generate an initial 3D structure of this compound using a molecular builder.

-

Ensure correct atom types and bond orders.

-

-

Conformational Search:

-

Rationale: To explore the potential energy surface and identify all low-energy conformers.

-

Method: Employ a systematic or stochastic conformational search algorithm. A popular choice is the Monte Carlo Multiple Minimum (MCMM) method or a systematic dihedral angle scan.

-

Force Field: Utilize a reliable molecular mechanics force field such as MMFF94 or OPLS3e for the initial search. These force fields provide a good balance between speed and accuracy for organic molecules.[6]

-

-

Geometry Optimization and Energy Minimization:

-

Rationale: To obtain the precise geometry and relative energy of each identified conformer.

-

Method: Perform geometry optimization using a quantum mechanical method. Density Functional Theory (DFT) is the workhorse for such calculations.

-

Functional and Basis Set Selection: The choice of DFT functional and basis set is critical for accuracy. Based on benchmarking studies on similar piperazine derivatives, the M06-2X functional with the cc-pVDZ basis set offers a good balance of accuracy and computational cost.[7] For higher accuracy, coupled-cluster methods like DLPNO-CCSD(T) can be used as a reference.[4]

-

-

Frequency Calculations:

-

Rationale: To confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.

-

Method: Perform frequency calculations at the same level of theory used for geometry optimization.

-

-

Analysis of Results:

-

Relative Energies: Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of all conformers to determine their populations at a given temperature.

-

Geometric Parameters: Analyze key dihedral angles to characterize the ring puckering and the orientation of the formyl groups.

-

Visualization: Visualize the low-energy conformers to gain a qualitative understanding of their shapes.

-

Diagram of the Computational Workflow

Caption: A schematic representation of the computational workflow for the conformational analysis of this compound.

Conformational Preferences of this compound

Based on studies of related N-acyl piperazines, we can anticipate the key conformational features of this compound.

Piperazine Ring Puckering

The piperazine ring predominantly adopts a chair conformation .[1][4][5][8][9] This conformation minimizes torsional and steric strain. Boat and twist-boat conformations are significantly higher in energy.

Amide Bond Isomerism

The C-N amide bonds in the formyl groups can exist in either a cis or trans conformation. Due to steric hindrance, the trans conformation is generally favored in N-acyl piperidines.[10] For this compound, this would result in three possible isomers: trans-trans, trans-cis, and cis-cis.

Orientation of the Formyl Groups

The orientation of the formyl groups relative to the piperazine ring can be described as either axial or equatorial . For N-acyl piperazines, there is a preference for the axial orientation of substituents at the 2-position due to the minimization of pseudoallylic strain.[10] In the case of this compound, the formyl groups at the 1 and 4 positions will also have preferred orientations.

Predicted Low-Energy Conformers

The combination of ring puckering and amide bond isomerism will lead to a set of low-energy conformers. The most stable conformer is expected to feature a chair piperazine ring with both formyl groups in a trans configuration. The relative orientation of these groups (diaxial, diequatorial, or axial-equatorial) will depend on a subtle balance of steric and electronic effects.

Quantitative Data and Analysis

To provide a quantitative understanding, we present hypothetical but realistic data that would be obtained from the computational workflow described above.

Table 1: Relative Energies and Key Dihedral Angles of Predicted Low-Energy Conformers of this compound

| Conformer | Ring Conformation | Amide Isomerism | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Dihedral Angles (degrees) |

| 1 | Chair | trans, trans (diequatorial) | 0.00 | 0.00 | C2-N1-C=O: ~180, C5-N4-C=O: ~180 |

| 2 | Chair | trans, trans (axial-equatorial) | 0.85 | 0.90 | C2-N1-C=O: ~180, C5-N4-C=O: ~0 |

| 3 | Chair | trans, cis | 2.50 | 2.65 | C2-N1-C=O: ~180, C5-N4-C=O: ~0 |

| 4 | Twist-Boat | trans, trans | 4.20 | 4.05 | - |

Note: This data is illustrative and would need to be generated through the actual computational workflow.

Experimental Validation: The Crucial Link to Reality

Theoretical predictions must be validated against experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques.

-

NMR Spectroscopy: Temperature-dependent NMR studies can provide information about the barriers to rotation around the amide bonds and the rates of ring inversion.[2][3][11] The observation of distinct signals for axial and equatorial protons at low temperatures can confirm the presence of a chair conformation.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[2][8][9][11] This data serves as an excellent benchmark for validating the accuracy of the computational methods.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the theoretical conformational analysis of this compound. By following the outlined computational workflow and validating the results with experimental data, researchers can gain a detailed understanding of the conformational landscape of this important molecule. These insights are crucial for the rational design of novel drug candidates incorporating the piperazine scaffold, ultimately leading to the development of more effective and selective therapeutics.

Future studies could explore the conformational preferences of this compound in different solvent environments using implicit or explicit solvent models. Additionally, investigating the impact of substituents on the piperazine ring would provide a more complete picture of the structure-conformation-activity relationships for this versatile class of molecules.

References

- ACS Omega. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.

- PubMed. (2016). Conformational analysis of 2-substituted piperazines.

- PubMed. (2013).

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Copper Catalyzed N-Formylation of α-Silyl- Substituted Tertiary N-Alkylamines by Air.

- American Chemical Society. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.

- ACS Omega. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.

- PubMed. (n.d.). Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent.

- ResearchGate. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.

- NIST. (n.d.). This compound. NIST WebBook.

- NIH. (n.d.).

- NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- NIH. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.

- PubMed Central. (n.d.). 1,4-Dibenzylpiperazine.

- RSC Publishing. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Piperazine-1,4-dicarbaldehyde: Discovery and Synthesis

Introduction: The Emergence of a Versatile Synthetic Building Block

Piperazine-1,4-dicarbaldehyde, also known as 1,4-diformylpiperazine, is a symmetrical diamide derived from the heterocyclic amine piperazine. While not as widely recognized as some of its more complex derivatives, this compound serves as a crucial intermediate in organic synthesis, particularly in the construction of more elaborate molecular architectures for pharmaceutical and materials science applications. Its significance lies in the reactivity of the two formyl groups, which can participate in a variety of chemical transformations, and the conformational rigidity of the piperazine ring. This guide provides a comprehensive overview of the historical context of its discovery, a detailed exploration of its synthesis, and insights into its applications for researchers, scientists, and drug development professionals.

A Historical Perspective on the Formylation of Piperazine

The definitive first synthesis of this compound is not prominently documented in readily accessible historical literature. However, its conceptualization can be traced back to the broader history of piperazine chemistry and the development of formylation reactions for amines in the late 19th and early 20th centuries. The piperazine scaffold itself has been a cornerstone in medicinal chemistry, with its derivatives finding applications as anthelmintics, antihistamines, and antipsychotics.

The formylation of secondary amines is a fundamental transformation in organic chemistry. Early methods for N-formylation included the Leuckart-Wallach reaction, which involves the reaction of an amine with formic acid or a formamide. Given the availability of piperazine and the established knowledge of formylation reactions, it is highly probable that this compound was first synthesized through the direct reaction of piperazine with a formylating agent. A plausible and straightforward early method would involve the reaction of piperazine with an excess of formic acid, followed by dehydration to yield the diformyl derivative. This approach is supported by modern patents which describe similar processes for the preparation of N-formyl piperazines[1].

Synthetic Methodologies: From Historical Plausibility to Modern Protocols

The synthesis of this compound is conceptually straightforward, involving the N,N'-diacylation of the parent piperazine. The choice of formylating agent and reaction conditions can influence the yield and purity of the final product.

Plausible Historical Synthesis: Direct Formylation with Formic Acid

A likely early method for the preparation of this compound would have involved the direct reaction of piperazine with formic acid. This method is based on the principle that the amine reacts with the carboxylic acid to form an ammonium salt, which upon heating, dehydrates to form the corresponding amide.

Reaction Scheme:

Caption: Plausible historical synthesis of this compound.

Experimental Protocol (Hypothetical Early Method):

-

Salt Formation: To a round-bottom flask equipped with a reflux condenser, add one mole of piperazine.

-

Slowly add at least two moles of formic acid to the flask. The reaction is exothermic, and cooling may be necessary.

-

Dehydration: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in a Dean-Stark trap.

-

Isolation: Once the theoretical amount of water has been collected, cool the reaction mixture. The crude product may crystallize upon cooling.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or water.

Causality Behind Experimental Choices:

-

Excess Formic Acid: Using an excess of formic acid ensures the complete diformylation of both nitrogen atoms of the piperazine ring.

-

Heating/Reflux: The dehydration of the intermediate ammonium formate salt to the amide requires thermal energy to drive the equilibrium towards the product.

-

Water Removal: The removal of water as it is formed is crucial to shift the reaction equilibrium towards the formation of the diamide and to achieve a high yield.

Modern Synthetic Approaches

While the direct formylation with formic acid remains a viable method, modern organic synthesis offers a range of more controlled and efficient formylating agents.

Table 1: Comparison of Formylating Agents for Piperazine

| Formylating Agent | Reaction Conditions | Advantages | Disadvantages |

| Formic Acid | High temperature, water removal | Inexpensive, readily available | Requires high temperatures, potential for side reactions |

| Acetic Formic Anhydride | Mild conditions (0°C to room temp) | High reactivity, good yields | Must be prepared in situ, sensitive to moisture |

| N,N-Dimethylformamide (DMF) with a coupling agent | Room temperature | Mild conditions, high yields | Requires a coupling agent, more expensive |